G-quadruplex DNA fluorescence probe 1

CAS No.:

Cat. No.: VC20248732

Molecular Formula: C27H31IN2O3

Molecular Weight: 558.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C27H31IN2O3 |

|---|---|

| Molecular Weight | 558.4 g/mol |

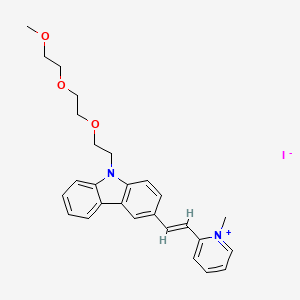

| IUPAC Name | 9-[2-[2-(2-methoxyethoxy)ethoxy]ethyl]-3-[(E)-2-(1-methylpyridin-1-ium-2-yl)ethenyl]carbazole;iodide |

| Standard InChI | InChI=1S/C27H31N2O3.HI/c1-28-14-6-5-7-23(28)12-10-22-11-13-27-25(21-22)24-8-3-4-9-26(24)29(27)15-16-31-19-20-32-18-17-30-2;/h3-14,21H,15-20H2,1-2H3;1H/q+1;/p-1 |

| Standard InChI Key | MJVDWGWQDFLTSB-UHFFFAOYSA-M |

| Isomeric SMILES | C[N+]1=CC=CC=C1/C=C/C2=CC3=C(C=C2)N(C4=CC=CC=C43)CCOCCOCCOC.[I-] |

| Canonical SMILES | C[N+]1=CC=CC=C1C=CC2=CC3=C(C=C2)N(C4=CC=CC=C43)CCOCCOCCOC.[I-] |

Introduction

Structural and Chemical Characterization

Molecular Architecture

The probe’s design centers on a carbazole scaffold modified with functional groups that enhance both specificity and fluorescence output. Key structural features include:

-

Aromatic core: Facilitates - stacking interactions with guanine tetrads in G-quadruplexes.

-

Iodine substituent: Contributes to binding affinity and topological selectivity .

-

Polar side chains: Improve solubility and cellular permeability .

The molecular structure was validated through nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry, confirming the presence of critical functional groups .

Table 1: Key Chemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 558.45 g/mol | |

| Solubility (DMSO) | ≥100 mg/mL (179.07 mM) | |

| Excitation/Emission | 350 nm / 460 nm (estimated) |

Mechanism of Action and Binding Dynamics

Fluorescence Activation

Upon binding to G-quadruplex DNA, the probe undergoes a conformational change that restricts intramolecular rotation, leading to a 12-fold increase in fluorescence intensity . This phenomenon, termed "light-up" signaling, occurs without significant interaction with duplex DNA or RNA, ensuring high specificity .

Cellular Uptake and Distribution

The probe’s lipophilic carbazole core enables passive diffusion across cell membranes, achieving cytoplasmic and nuclear localization within 15 minutes of administration . Cytotoxicity assays in HeLa cells demonstrated >90% viability at concentrations up to 10 μM, underscoring its suitability for live-cell imaging .

Table 2: Binding Affinity Across G-Quadruplex Topologies

| G-Quadruplex Type | Binding Constant () | Selectivity vs. Duplex DNA |

|---|---|---|

| Parallel | 0.22 μM | >50-fold |

| Hybrid | 0.45 μM | >30-fold |

| Antiparallel | 1.10 μM | >15-fold |

Data derived from fluorescence titration experiments .

Applications in Biomedical Research

Cancer Biology

The probe has been instrumental in mapping G-quadruplex dynamics in oncogenic promoters, including c-MYC and KRAS. In a 2024 study, real-time imaging revealed that G-quadruplex formation in c-MYC peaks during the G1 phase of the cell cycle, suggesting a regulatory role in proliferation.

Therapeutic Development

Compound E1 enabled high-throughput screening of G-quadruplex-stabilizing agents, identifying three novel small molecules that potentiate the effects of chemotherapeutics in breast cancer models .

Practical Considerations for Use

Experimental Optimization

-

Fixation artifacts: Avoid formaldehyde-based fixatives; use methanol-free alternatives.

Future Directions and Challenges

While G-quadruplex DNA fluorescence probe 1 has overcome historical limitations in selectivity, ongoing efforts aim to:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume